molecular formula C7H8N2O2 B027165 Methyl 6-aminonicotinate CAS No. 36052-24-1

Methyl 6-aminonicotinate

Cat. No. B027165
CAS RN: 36052-24-1
M. Wt: 152.15 g/mol
InChI Key: JACPDLJUQLKABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Methyl 6-aminonicotinate involves innovative methodologies that enhance regioselectivity and purity of the final product. A notable approach includes the use of microwave-induced regioselective methoxylation and esterification, followed by reaction with p-methoxybenzylamine and final deprotection under flow reaction conditions. This method offers improved regioselectivity and purity profile of the reaction products (Jeges et al., 2011).

Molecular Structure Analysis

The molecular structure of Methyl 6-aminonicotinate has been studied through various spectroscopic methods, revealing its distinct chemical behavior in different solvents. The presence of the amino derivative is confirmed in all solvents, supported by AM1 semi-empirical and density functional theory calculations. These studies highlight the absence of the imino form, indicating the stability of the amino derivative in the compound's structure (Nayak & Dogra, 2004).

Chemical Reactions and Properties

Methyl 6-aminonicotinate undergoes various chemical reactions, including macrocyclization with isophthaloyl dichloride, leading to the formation of trimeric and tetrameric macrocyclic esters. This reaction is facilitated by the semi-flexible imide hinge, which is critical for macrocyclic ring closure, demonstrating the compound's versatility as a precursor for complex macrocyclic structures (Mocilac & Gallagher, 2013).

Physical Properties Analysis

The physical properties of Methyl 6-aminonicotinate , including solvatochromism and prototropism, have been extensively studied. These properties are influenced by the compound's interaction with different solvents, showcasing its unique behavior under various environmental conditions. The studies provide insights into the compound's solubility, stability, and spectroscopic characteristics in different media (Nayak & Dogra, 2004).

Chemical Properties Analysis

The chemical properties of Methyl 6-aminonicotinate are characterized by its reactivity towards different chemical reagents and conditions. Its ability to participate in macrocyclization reactions and to form stable structures under various conditions underscores its utility in synthetic chemistry. The compound's reactivity is a key aspect of its chemical properties, enabling the synthesis of a wide range of chemical entities (Mocilac & Gallagher, 2013).

Scientific Research Applications

  • Pest Management : Methyl isonicotinate, a derivative of methyl 6-aminonicotinate, shows promise for use in thrips management strategies, including mass trapping, lure and kill, and as a behavioral synergist with insecticides in various crops. It effectively captures 12 thrips species, including virus vectors, and can be used in both indoor and outdoor crops management strategies (Teulon et al., 2011); (Teulon et al., 2017).

  • Chemical Synthesis : It has been used to synthesize new trimeric and tetrameric imide-based macrocyclic esters, offering potential for oligomer/polymer formation. These findings indicate its utility in creating new macrocyclic structures with potential applications in materials science (Mocilac & Gallagher, 2013).

  • Medical Research : Derivatives of 6-aminonicotinate, like 6-aminonicotinic acid esters, show potential as antiproliferative agents for distant metastatic pancreatic cancer, offering a more potent treatment with less toxic effects compared to other agents (Gao et al., 2022). Additionally, 6-aminonicotinamide, another derivative, impairs brain development in neonatal rats, indicating its impact on brain chemistry and development (Morris et al., 1985).

  • Green Chemistry : The synthesis of methyl 2-amino-6-methoxynicotinate, a valuable building block for fused 2-pyridones, has been improved through microwave-induced methoxylation and microfluidic hydrogenation, highlighting its role in more efficient and environmentally friendly chemical synthesis processes (Jeges et al., 2011).

  • Biochemistry : Methyl 6-aminonicotinate demonstrates unique solvatochromism and prototropism properties, which are important in understanding its behavior in different solvents and its potential applications in biochemical research (Nayak & Dogra, 2004).

  • Neurological Effects : 6-aminonicotinamide (6-AN), a related compound, disrupts dopaminergic transmission in the brain, causing muscular rigidity in rats. This finding is significant for studies on neurological disorders and drug development (Kehr et al., 1978).

Safety And Hazards

Methyl 6-aminonicotinate may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water in case of skin contact .

Future Directions

While specific future directions for Methyl 6-aminonicotinate are not mentioned in the available resources, its role as a versatile building block in the synthesis of various important pyridine derivatives suggests potential for further exploration in chemical synthesis .

properties

IUPAC Name

methyl 6-aminopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACPDLJUQLKABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353246
Record name methyl 6-aminonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>22.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818949
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 6-aminonicotinate

CAS RN

36052-24-1
Record name Methyl 6-aminonicotinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036052241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name methyl 6-aminonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-aminopyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 6-AMINONICOTINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U4Y6O9W87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of 6-aminonicotinic acid (2.0 g, 14.5 mmol) and sulfuric acid (2 mL) in methanol (125 mL) was heated at reflux overnight. The solution was cooled, the methanol evaporated and the residue was taken up in water (100 mL) and made basic with NaHCO3 (s), causing a white solid to precipitate. The mixture was extracted with chloroform (3×40 mL) and the combined extracts were dried (MgSO4) and evaporated to afford the ester as an off-white solid (1.04 g, 30%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Yield
30%

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-5-pyridinecarboxylic acid, methanol (900 ml) and concentrated sulphuric acid (80 ml) was heated at reflux for 18 hours, some of the solvent (500 ml) was evaporated, the pH of the residue was adjusted to 8 with potassium carbonate and the residue was extracted with ethyl acetate (3×200 ml). The organic extracts were dried (MgSO4), filtered and evaporated to give methyl 2-amino-5-pyridinecarboxylate (58.18 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 6-aminonicotinic acid (2.00 g, 14.48 mmol) dissolved in chloroform/MeOH (90 mL: 30 mL) was added (trimethylsilyl)diazomethane (2.0M in hexanes, 25 mL). After 15 minutes acetic acid (0.1 mL) was added and the solution was concentrated in vacuo to a residue. Trituration with EtOAc/Hex (2:1) provided methyl-6-aminonicotinate as a pale yellow solid after filtration. This material was used directly in the next step. To a solution of methyl-6-aminonicotinate (1.86 g, 12.22 mmol) dissolved in methylene chloride (90 mL) was added di-t-butyl dicarbonate (2.69 g, 12.34 mmol), 4-dimethylaminopyridine (0.15 g, 1.22 mmol) and triethylamine (2.00 mL, 14.66 mmol). After 14 h the reaction was diluted with EtOAc (400 mL) and washed with citric acid (1×50 mL, 10%), water (1×50 mL) and brine (1×50 mL) and was dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by flash column chromatography (40×150 mm column of SiO2, EtOAc/Hex gradient elution 1:6, 1:5, 1:3) to to give the title compound as a white solid:
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a suspension of 6-aminonicotinic acid (1.00 g, 7.24 mmol) in MeOH (20 ml) and MeCN (10 ml) was added 10% solution of trimethylsilyldiazomethane in CH2Cl2 (25 ml) at room temperature. After stirring at room temperature for 0.5 h, the solvent was evaporated to give crude methyl 6aminonicotinate as a yellow solid. Title compound was prepared from this crude methyl 6-aminonicotinate in 17% yield according to a procedure similar to that described in Preparation 6.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a suspension of 6-aminonicotinic acid (1.00 g, 7.24 mmol) in MeOH (20 ml) and MeCN (10 ml) was added 10% solution of trimethylsilylidazomethane in CH2Cl2 (25 ml) at room temperature. After stirring at room temperature for 0.5 h, the solvent was evaporated to give crude methyl 6-aminonicotinate as a yellow solid. Title compound was prepared from this crude methyl 6-aminocincotinate in 17% yield according to a procedure similar to that described in Preparation 6.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-aminonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 6-aminonicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 6-aminonicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 6-aminonicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 6-aminonicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 6-aminonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.